molecular formula C19H22Cl2N2O3S B3473425 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B3473425
M. Wt: 429.4 g/mol
InChI Key: KMIIWTVAKJGZKV-UHFFFAOYSA-N
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Description

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atoms may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying the interactions of sulfonyl piperazines with biological targets.

    Medicine: Potential use in the development of new pharmaceuticals with therapeutic properties.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(2,5-dichloro-4-methylbenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Uniqueness

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both dichloro and methoxy groups on the benzene ring, along with the sulfonyl and piperazine moieties, provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-14(2)17(10-13)22-6-8-23(9-7-22)27(24,25)19-12-15(20)18(26-3)11-16(19)21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIIWTVAKJGZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
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1-(2,5-dichloro-4-methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
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